Functional IRF1 Inhibitory Activity: Comparative Assessment of IRF1-IN-1
IRF1-IN-1 (synonymous with the target compound) has been reported to decrease the recruitment of IRF1 to the CASP1 promoter at a concentration of 50 μM following 24-hour treatment in HELF cells infected with SARS-CoV-2 pseudovirus [1]. The compound inhibits downstream cell death signaling as evidenced by reduced cleavage of Caspase 1, GSDMD, IL-1, and PARP1 [2]. However, a direct quantitative comparison of potency (e.g., IC50 or Kd) between the target compound and any structurally related analog in the same assay system is not available in the current literature . The 2,6-dimethylpiperidine analog (BDBM56866) has been evaluated against Epstein-Barr nuclear antigen 1 (EBNA1) with an IC50 of 1.64E+4 nM [3], representing a completely distinct target and assay context that precludes meaningful direct comparison.
| Evidence Dimension | IRF1 transcriptional activity reduction |
|---|---|
| Target Compound Data | Decreased IRF1 recruitment to CASP1 promoter at 50 μM |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not available |
| Conditions | HELF cells; 24 h treatment; SARS-CoV-2 pseudovirus infection model |
Why This Matters
This evidence establishes the target compound's functional activity in a defined cellular context, which is essential for researchers investigating IRF1-mediated inflammatory pathways, but the absence of comparator data means that relative superiority or inferiority to analogs cannot be determined.
- [1] PeptideDB. (n.d.). IRF1-IN-1 (Compound I-2) Bioactivity. View Source
- [2] InvivoChem. (n.d.). IRF1-IN-1 (Compound I-2): IRF1 Inhibitor. View Source
- [3] BindingDB. (n.d.). BDBM56866: IC50 = 1.64E+4 nM against EBNA1 (Scripps Research Institute Molecular Screening Center). View Source
